molecular formula C6H12O B165389 2-Methyl-3-pentanone CAS No. 565-69-5

2-Methyl-3-pentanone

Cat. No.: B165389
CAS No.: 565-69-5
M. Wt: 100.16 g/mol
InChI Key: HYTRYEXINDDXJK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methyl-3-pentanone, also known as Ethyl isopropyl ketone, is an organic compound . It is primarily used as a solvent and an intermediate in organic synthesis . .

Mode of Action

The mode of action of this compound is not well-studied. As a solvent, it likely interacts with a wide range of molecules, altering their solubility and potentially their activity. In organic synthesis, it may participate in various reactions, such as the study of the stereochemistry of ketone enolization by lithium 2, 2, 6, 6-tetramethylpiperidide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, its volatility and flammability make it potentially hazardous in certain environments . Furthermore, its solubility in water and other solvents can affect its distribution and activity.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-3-pentanone are not well-studied. As a ketone, it can potentially participate in various biochemical reactions. For instance, ketones can undergo reduction to form secondary alcohols, or be involved in keto-enol tautomerism, which is important in many biochemical processes .

Cellular Effects

For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a ketone, it could potentially interact with various biomolecules through hydrogen bonding or Van der Waals interactions . It could also potentially influence gene expression or enzyme activity, although this would require further study to confirm.

Metabolic Pathways

As a ketone, it could potentially be metabolized through pathways involving enzymes such as ketone reductases .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-pentanone can be synthesized through various methods. One common method involves the reaction of 1-propanol with sodium dichromate and sulfuric acid, followed by heating . Another method involves the reaction of 1-propanol with isopropyl magnesium bromide in diethyl ether, followed by hydrolysis and oxidation with pyridinium chlorochromate .

Industrial Production Methods

In industrial settings, this compound is often produced through the ketonic decarboxylation of propanoic acid using metal oxide catalysts. This process involves heating propanoic acid to produce this compound, carbon dioxide, and water .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form secondary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces secondary alcohols.

    Substitution: Produces various substituted ketones and alcohols.

Scientific Research Applications

2-Methyl-3-pentanone has several applications in scientific research:

Comparison with Similar Compounds

2-Methyl-3-pentanone can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the methyl group.

Properties

IUPAC Name

2-methylpentan-3-one
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InChI

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTRYEXINDDXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID2073196
Record name 2-Methyl-3-pentanone
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid
Record name 2-Methyl-3-pentanone
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Record name Ethyl isopropyl ketone
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Boiling Point

113.5 °C
Record name Ethyl isopropyl ketone
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Solubility

15.5 mg/mL at 25 °C
Record name Ethyl isopropyl ketone
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Vapor Pressure

18.1 [mmHg]
Record name 2-Methyl-3-pentanone
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CAS No.

565-69-5
Record name 2-Methyl-3-pentanone
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Record name 2-Methylpentan-3-one
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Record name 2-Methyl-3-pentanone
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Record name 2-METHYLPENTAN-3-ONE
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Record name Ethyl isopropyl ketone
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Synthesis routes and methods

Procedure details

30 g of acrolein (boiling point about 105° C) are added dropwise in the course of 60 minutes to 150 g of ethyl isopropyl ketone and 2 g of p-toluenesulfonic acid, under reflux. The water formed is removed. After 3 hours, the unconverted starting materials are distilled off through a short column under atmospheric pressure at from 40° to 112° C. The reaction mixture ist then kept for 1 hour at an internal temperature of 200° C and is thereafter distilled under reduced pressure. 7 g of water, 3 g of acrolein, 122 g of ethyl isopropyl ketone, 22 g of 2,6,6-trimethyl-cyclohex-2-en-1-one (free from isomers) and 28 g of residue are obtained. This amounts to a yield of 57%, based on ethyl isopropyl ketone employed.
Name
acrolein
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methyl-3-pentanone?

A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.

Q2: What are some key spectroscopic features of this compound?

A2: this compound can be characterized using techniques like 1H-NMR spectroscopy. [] This technique allows for the identification of the compound and its isomers based on the unique chemical shifts and coupling patterns of the protons within the molecule.

Q3: What are some applications of this compound?

A3: this compound is primarily used as a solvent and flavoring agent. In research, it serves as a model compound for studying ketone reactivity, particularly in enolate chemistry and aldol reactions. [, , ]

Q4: How does the structure of this compound influence its reactivity in forming enolates?

A4: The presence of alpha-hydrogens on both sides of the carbonyl group allows this compound to form both kinetic and thermodynamic enolates. [] The relative stability of these enolates influences the regioselectivity of reactions like alkylation and aldol condensation. []

Q5: What is the significance of studying deuterium isotope effects in the reaction of this compound with Lithium diisopropylamide (LDA)?

A5: Observing deuterium isotope effects in the reaction with LDA provides insights into the mechanism of enolate formation. [] The differing isotope effects at different positions suggest a stepwise mechanism where proton transfer is not always the rate-limiting step.

Q6: Has this compound been identified in natural sources?

A6: Yes, this compound contributes to the characteristic flavor of roasted barley tea (Mugi-cha). [] It has a menthol-like aroma and contributes to the overall sensory profile of the beverage.

Q7: What is the environmental fate of this compound?

A7: this compound is expected to degrade relatively quickly in the atmosphere, primarily through photolysis and reactions with atmospheric oxidants. [] Its estimated atmospheric lifetime is 1-2 days. []

Q8: How is this compound related to perfluoro-2-methyl-3-pentanone (PFMP)?

A9: PFMP is the perfluorinated analog of this compound, meaning all the hydrogen atoms are replaced with fluorine atoms. [, ] This substitution drastically alters the compound's properties, making it useful as a fire suppressant due to its flame-retardant properties.

Q9: What are the environmental concerns associated with PFMP?

A10: While PFMP is a potent fire suppressant, its persistence in the environment and potential to degrade into perfluorocarboxylic acids (PFCAs), some of which are considered persistent organic pollutants, has raised concerns. [, , ]

Q10: How does the atmospheric degradation of PFMP differ from that of this compound?

A11: PFMP degrades much slower in the atmosphere than this compound due to the strength of the C-F bond. [] Its estimated atmospheric lifetime is several days, allowing it to potentially reach remote environments. []

Q11: Are there any alternative fire suppressants to PFMP being investigated?

A12: Yes, researchers are actively exploring alternative fire suppression agents that balance performance with environmental considerations. One example is C6F12O, which shows promise but requires further evaluation of its pyrolysis products' environmental impacts. []

Q12: How is computational chemistry used to study this compound and its derivatives?

A13: Computational methods, like density functional theory (DFT), are employed to study reaction mechanisms, predict product distributions, and understand the influence of structural modifications on reactivity. [, ]

Q13: Can computational chemistry help predict the environmental fate of compounds like this compound and PFMP?

A14: Yes, computational models can simulate atmospheric degradation pathways, estimate lifetimes, and predict the formation of potential breakdown products, aiding in the assessment of environmental risks. [, ]

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